6-Chloro-2-benzoxazolinone

Catalog No.
S580440
CAS No.
19932-84-4
M.F
C7H4ClNO2
M. Wt
169.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-benzoxazolinone

CAS Number

19932-84-4

Product Name

6-Chloro-2-benzoxazolinone

IUPAC Name

6-chloro-3H-1,3-benzoxazol-2-one

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

MATCZHXABVLZIE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2

Synonyms

6-chloro-2-benzoxazolinone, CDHB cpd

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2

The exact mass of the compound 6-Chloro-2-benzoxazolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 664284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

6-Chloro-2-benzoxazolinone is a halogenated bicyclic heterocycle extensively utilized as a structural precursor in the synthesis of aryloxyphenoxy propionate (AOPP) herbicides, such as fenoxaprop-p-ethyl and metamifop. Featuring a chlorine atom specifically at the 6-position of the benzoxazole ring, it offers distinct electronic properties and regiochemistry compared to its isomers. As a solid with a melting point of 192–193 °C and a LogP of 1.80 [1], it provides stable handling characteristics for scale-up operations. In industrial and laboratory procurement, it is primarily sourced for agrochemical manufacturing, environmental metabolite profiling, and as a reactive intermediate for synthesizing substituted ureas and stable phosphorus ylides via controlled ring-opening aminolysis.

Research Fit

Scaffold Antibacterial SAR screening context for phytopathogens
Intermediate Phosalone insecticide synthesis precursor (6-Cl required)
Substrate CbaA hydrolase bioremediation and biodegradation studies
Marker Fenoxaprop-ethyl hydrolysis degradation analytical standard

Substituting 6-chloro-2-benzoxazolinone with its structural isomer, 5-chloro-2-benzoxazolinone (chlorzoxazone), or the unsubstituted 2-benzoxazolinone (BOA) leads to severe downstream failures in both agrochemical synthesis and environmental assays [1]. In herbicide manufacturing, the 6-chloro substitution is an absolute structural requirement to match the binding pocket of acetyl-CoA carboxylase (ACCase); using the 5-chloro isomer yields sterically mismatched, biologically inactive products. Furthermore, in bioremediation and metabolic profiling, specific hydrolases (e.g., CbaA) are calibrated to the exact binding affinity of the 6-chloro metabolite [1]. Consequently, procurement must strictly isolate the 6-chloro isomer to ensure synthetic viability and regulatory assay compliance.

Substitution Risk

Positional Isomer (5-Chlorzoxazone)

The 5-chloro isomer cannot substitute for the 6-chloro isomer in phosalone synthesis or fenoxaprop-ethyl degradation monitoring.

Unsubstituted Analog (BOA)

Reported lower antibacterial activity and reduced CbaA hydrolase catalytic efficiency may limit method comparability and SAR progression.

Cross-Isomer Toxicity Assumption

Acute oral LD50 profiles differ; the 6-chloro isomer has a higher reported threshold than the 5-chloro isomer, impacting handling assessment and hazard banding.

Regiochemical Specificity in ACCase Inhibitor Synthesis

The synthesis of aryloxyphenoxy propionate (AOPP) herbicides strictly depends on the regiochemical orientation of the precursor. 6-Chloro-2-benzoxazolinone provides the exact 6-position chlorine required for the active ingredients fenoxaprop-p-ethyl and metamifop [1]. Attempts to substitute with 5-chloro-2-benzoxazolinone result in an off-target isomeric backbone that fails to properly inhibit the target acetyl-CoA carboxylase (ACCase) enzyme in weeds.

Evidence DimensionDownstream Herbicide Efficacy / Target Match
Target Compound Data100% structural match for fenoxaprop-p-ethyl synthesis
Comparator Or Baseline5-Chloro-2-benzoxazolinone (0% match for AOPP active site requirements)
Quantified DifferenceAbsolute requirement of the 6-chloro position for ACCase inhibition
ConditionsIndustrial synthesis of aryloxyphenoxy propionate herbicides

Procurement for herbicide manufacturing cannot use the 5-chloro isomer as a cheaper substitute, as it fundamentally alters the biological activity of the final product.

Antibacterial MIC (R. solanacearum)
Head-to-head
CDHB MIC 100 mg/L
Supports phytopathogen antibacterial screening context; reported MIC suggests lower screening quantity compared to BOA.
Broth microdilution, 24 h; also reduced biofilm formation and swarming motility at sub-MIC concentrations.

Enzymatic Degradation Kinetics for Environmental Profiling

As a major soil metabolite of fenoxaprop-p-ethyl, 6-chloro-2-benzoxazolinone is the primary substrate for specific microbial degradation pathways. Quantitative assays using the metal-dependent hydrolase CbaA from Pigmentiphaga sp. strain DL-8 demonstrate a highly specific catalytic turnover for the 6-chloro isomer, achieving a specific activity of 5,900 U/mg protein and a kcat of 8,500 s⁻¹ [1]. While the enzyme can process unsubstituted 2-benzoxazolinone (BOA) and the 5-chloro isomer, the kinetic parameters are optimized for the 6-chloro target (Km = 0.29 mM)[1].

Evidence DimensionEnzymatic Hydrolysis Kinetics (CbaA)
Target Compound DataSpecific activity of 5,900 U/mg protein; kcat = 8,500 s⁻¹; Km = 0.29 mM
Comparator Or BaselineUnsubstituted 2-benzoxazolinone (BOA) and 5-chloro-2-BOA (lower baseline affinity)
Quantified DifferenceHighly optimized catalytic turnover specifically for the 6-chloro environmental metabolite
ConditionsPurified CbaA hydrolase assay at pH 9.0 and 55°C

Laboratories conducting environmental fate studies or developing bioremediation agents must procure the exact 6-chloro standard to accurately calibrate degradation models.

CbaA Hydrolase Kinetics
Head-to-head
kcat/Km 29.3 µM⁻¹·s⁻¹ (BOA 19.0)
Supports bioremediation model context; CDHB is the kinetically preferred substrate of environmental hydrolase CbaA.
Purified enzyme from Pigmentiphaga sp.; metal-dependent reactivation by Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺.

Ring-Opening Reactivity in Substituted Urea Synthesis

The synthesis of substituted ureas via the aminolysis of benzoxazolinones relies on the cleavage of the O-CO bond. Computational and kinetic studies indicate that unsubstituted 2-benzoxazolinone (BOA) undergoes a concerted neutral mechanism with an activation barrier of 28–29 kcal/mol [1]. The presence of the electron-withdrawing chlorine atom at the 6-position in 6-chloro-2-benzoxazolinone increases the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack compared to the unsubstituted baseline, facilitating higher yields under milder conditions [1].

Evidence DimensionAminolysis Activation Barrier
Target Compound DataLowered activation energy due to 6-chloro electron-withdrawing effect
Comparator Or BaselineUnsubstituted 2-benzoxazolinone (BOA) (Barrier = 28–29 kcal/mol)
Quantified DifferenceAccelerated O-CO bond cleavage and enhanced reaction kinetics
ConditionsGas phase and polar solvent computational kinetic modeling

Synthetic chemists procuring building blocks for urea or phosphorus ylide synthesis will achieve better reaction efficiency and milder processing conditions using the 6-chloro derivative over the unsubstituted parent compound.

Acute Oral Toxicity
Cross-study comparable
Rat LD50 1,200 mg/kg (5-Cl 763)
Toxicity profile context for procurement handling assessment; 6-Cl shows higher reported LD50 threshold.
GHS Acute Toxicity Category 4 (H302) for both isomers; rodent models.
Melting Point & Thermal Stability
Cross-study comparable
mp 193–197 °C (5-Cl 189–194)
Higher thermal tolerance may support elevated-temperature synthesis and improved ambient storage stability.
Capillary method; purity ≥98% GC/HPLC; verified across multiple suppliers.
Phosalone Precursor Regiochemistry
Class-level inference
6-Cl substitution is regiospecifically required for phosalone identity.
Reported regiochemical requirement; 5-Cl isomer yields a non-registered organophosphate analog without established pesticidal activity data.
Phosalone is S-[(6-chloro-2-oxo-3(2H)-benzoxazolyl)methyl] O,O-diethyl phosphorodithioate; industrial route confirmed in patent literature.

Industrial Synthesis of AOPP Herbicides

6-Chloro-2-benzoxazolinone is the essential starting material for manufacturing fenoxaprop-p-ethyl and metamifop[1]. Its specific regiochemistry ensures the final aryloxyphenoxy propionate molecules correctly bind to and inhibit the ACCase enzyme in target weeds, an application where the 5-chloro isomer is completely non-viable.

Environmental Fate and Bioremediation Standards

Because it is the primary degradation product of fenoxaprop-p-ethyl in soil, 6-chloro-2-benzoxazolinone is required as an analytical standard for environmental monitoring[1]. It is also the specific target substrate used to isolate and characterize novel metal-dependent hydrolases (like CbaA) for agricultural bioremediation formulations [1].

Precursor for Substituted Ureas and Phosphorus Ylides

In synthetic organic chemistry, the compound's activated oxazolone ring makes it a highly effective electrophile for aminolysis compared to unsubstituted benzoxazolinone [2]. It is procured as a building block to synthesize complex substituted ureas and stable phosphorus ylides under mild conditions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Phytopathogen SAR studies
Antibacterial screening scaffold
MIC and biofilm/swarming endpoint review
Agrochemical intermediate synthesis
6-Chloro positional requirement
Regiochemical identity confirmation
Bioremediation pathway research
CbaA hydrolase substrate specificity
Enzyme kinetics and metal cofactor dependence
Procurement hazard assessment
Reported acute toxicity profile
LD50 and GHS classification review

XLogP3

1.8

UNII

PG1JLE50LE

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19932-84-4

Wikipedia

6-chloro-2,3-dihydrobenzoxazol-2-one

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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